molecular formula C14H12N2O B2524073 N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide CAS No. 2411177-66-5

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide

Cat. No. B2524073
CAS RN: 2411177-66-5
M. Wt: 224.263
InChI Key: SDOOCSBRXMZNDG-CYBMUJFWSA-N
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Description

“N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide” is a type of ynamide, which are versatile functionalities that are finding use in an increasing array of transformations . The popularity of ynamides can be attributed to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .


Synthesis Analysis

A flexible, modular ynamide synthesis has been reported that uses trichloroethene as an inexpensive two carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, importantly including acyclic carbamates, hindered amides, and aryl amides . This method overcomes many of the limitations of other approaches to this useful functionality .


Molecular Structure Analysis

The molecular structure of ynamides is unique with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group .


Chemical Reactions Analysis

Ynamides have proven to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . An impressive variety of chemo-, regio- and stereoselective carbon-carbon and carbon-heteroatom bond forming reactions with ynamides have been developed .


Physical And Chemical Properties Analysis

Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group .

Mechanism of Action

Transition metals can catalyse the stereoselective synthesis of cyclic organic molecules in a highly atom-efficient process called cycloisomerization . Many diastereoselective (substrate stereocontrol), and enantioselective (catalyst stereocontrol) cycloisomerizations have been developed . A combined theoretical and experimental approach enables the design of a highly reactive rhodium catalyst for the stereoselective cycloisomerization of ynamide-vinylcyclopropanes to [5.3.0]-azabicycles .

Future Directions

Ynamides are finding use in an increasing array of transformations . The development of intriguing asymmetric reaction strategies during the last decade has spurred the growth of ynamide chemistry . Future research may focus on further exploring the unique reactivity and ease of manipulation of the polarized ynamide triple bond .

properties

IUPAC Name

N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-14(17)16-13-8-7-11-10(9-15)5-3-6-12(11)13/h3,5-6,13H,7-8H2,1H3,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOCSBRXMZNDG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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